1,3,4-Triphenyl-1H-pyrazole
Overview
Description
1,3,4-Triphenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and three carbon atoms This compound is part of the pyrazole family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,4-Triphenyl-1H-pyrazole can be synthesized through several methods. One common approach involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction typically uses a catalyst such as vitamin B1 and proceeds under mild conditions, yielding the desired pyrazole in high purity and yield .
Another method involves the palladium-catalyzed carbonylation of acetylenic acids on aryl iodides in the presence of hexacarbonyl molybdenum. This method also provides excellent yields and is practical for industrial applications .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The use of green catalysts, such as vitamin B1, and metal-free catalysis are preferred due to their environmental benefits and reusability . These methods ensure high efficiency and sustainability in large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3,4-Triphenyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into dihydropyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and dihydropyrazoles. These products have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1,3,4-Triphenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of monoamine oxidases, enzymes involved in the metabolism of biogenic amines. This inhibition is achieved through reversible binding to the active site of the enzyme, preventing the oxidation of amines . The compound’s structure allows it to interact with various biological pathways, contributing to its diverse pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
1,3,5-Triphenyl-1H-pyrazole: Similar in structure but differs in the position of the phenyl groups.
1,3-Diphenyl-1H-pyrazole: Lacks one phenyl group compared to 1,3,4-Triphenyl-1H-pyrazole.
1-Phenyl-3-methyl-1H-pyrazole: Contains a methyl group instead of phenyl groups at certain positions.
Uniqueness
This compound is unique due to its specific arrangement of phenyl groups, which imparts distinct chemical and biological properties. This arrangement enhances its stability and makes it a versatile compound for various applications .
Properties
IUPAC Name |
1,3,4-triphenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2/c1-4-10-17(11-5-1)20-16-23(19-14-8-3-9-15-19)22-21(20)18-12-6-2-7-13-18/h1-16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRVRVKZFJPHBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50339397 | |
Record name | 1,3,4-Triphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1666-85-9 | |
Record name | 1,3,4-Triphenyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50339397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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